Bis(2-cyanoethyl) ether
Overview
Description
Bis(2-cyanoethyl) ether: , also known as 3,3’-oxydipropionitrile, is an organic compound with the molecular formula C6H8N2O. It is a colorless liquid with a faint odor and is known for its stability and reactivity. This compound is used in various chemical processes and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-cyanoethyl) ether can be synthesized through the reaction of acrylonitrile with sodium hydroxide in an aqueous medium. The reaction proceeds as follows:
- Acrylonitrile is purified by passing it through neutral alumina.
- The purified acrylonitrile is then reacted with aqueous sodium hydroxide (40%) to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced by heating bis(2-chloroethyl) ether with alkali metal cyanides or cuprous cyanide. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Bis(2-cyanoethyl) ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethers and nitriles.
Scientific Research Applications
Chemistry: Bis(2-cyanoethyl) ether is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.
Medicine: While not directly used as a drug, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
Bis(2-cyanoethyl) ether exerts its effects through its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, including enzymes and proteins. The cyano groups in the compound can form stable complexes with metal ions, facilitating catalytic processes and enhancing reaction rates .
Comparison with Similar Compounds
- 3,3’-Oxydipropionitrile
- 2,2’-Dicyanodiethyl ether
- Bis(2-chloroethyl) ether
Uniqueness: Bis(2-cyanoethyl) ether is unique due to its dual cyano groups and ether linkage, which provide it with distinct reactivity and stability. Compared to similar compounds, it offers better solubility in organic solvents and higher thermal stability, making it more suitable for various applications in research and industry .
Properties
IUPAC Name |
3-(2-cyanoethoxy)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGCCTGNWPKXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044154 | |
Record name | 2,2'-Dicyanodiethyl ether | |
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Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White turnings; [Acros Organics MSDS] | |
Record name | Cellulose, 2-cyanoethyl ether | |
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CAS No. |
1656-48-0, 9004-41-5 | |
Record name | Bis(2-cyanoethyl) ether | |
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Record name | 2,2'-Dicyanodiethyl ether | |
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Record name | Bis(2-cyanoethyl) ether | |
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Record name | Propanenitrile, 3,3'-oxybis- | |
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Record name | Cellulose, 2-cyanoethyl ether | |
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Record name | 2,2'-Dicyanodiethyl ether | |
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Record name | 3,3'-oxydipropiononitrile | |
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Record name | Cyanoethyl Cellulose | |
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Record name | 2,2'-DICYANODIETHYL ETHER | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Cyanoethyl ether serves as a versatile building block in organic synthesis. For instance, it reacts with 2-isobutoxy-4,4,6-trimethyl-1,3,2-dioxaborinane to yield bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) derivatives. These intermediates can be further hydrolyzed to produce 4-amino-4-methyl-2-pentanol. []
ANone: While specific examples are limited in the provided research, 2-cyanoethyl ether likely participates in reactions with organometallic reagents due to the presence of the ether functionality. Further investigation is needed to explore its reactivity and potential applications in this context.
A: The presence of two nitrile groups in 2-cyanoethyl ether suggests potential as a bridging ligand in coordination chemistry. This property could lead to the formation of coordination polymers or metal-organic frameworks. []
A: 2-Cyanoethyl ether is often observed as a byproduct in the liquid-phase hydration of acrylonitrile to acrylamide. Its formation is particularly noticeable when using catalysts like iron, cobalt, nickel, or specific nickel oxide catalysts. [, , ]
A: Copper and silver catalysts demonstrate high selectivity towards acrylamide formation in acrylonitrile hydration. [] Conversely, catalysts like iron, cobalt, nickel, and certain nickel oxide catalysts lead to the formation of 2-cyanoethyl ether alongside acrylamide and ethylene cyanohydrin. [, , ] This difference in selectivity suggests a significant role of the catalyst's acid-base properties in directing the reaction pathway.
A: Research indicates a strong correlation between the acid-base properties of metal oxide catalysts and their selectivity in acrylonitrile hydration. Acidic catalysts, such as those exhibiting Lewis acidity, tend to favor the formation of acrylamide. [, ] Conversely, catalysts with pronounced basic sites promote the production of 2-cyanoethyl ether. [, ]
A: Infrared (IR) spectroscopic studies suggest that the adsorption mode of acrylonitrile on metal oxide catalysts plays a crucial role in determining product selectivity. Adsorption through the nitrile group (C≡N) favors acrylamide formation, while adsorption via the carbon-carbon double bond (C=C) leads to the production of 2-cyanoethyl ether and ethylene cyanohydrin. []
A: Gas chromatography (GC) coupled with appropriate detectors, such as flame ionization detectors (FID) or mass spectrometers (MS), is widely used to identify and quantify 2-cyanoethyl ether in complex mixtures. []
ANone: While the provided research articles do not delve into the specific toxicological profile of 2-cyanoethyl ether, it is crucial to handle this compound with caution. The presence of nitrile groups raises potential concerns regarding its metabolism and potential toxicity. Appropriate safety data sheets and handling procedures should always be consulted.
ANone: 2-Cyanoethyl ether (Bis(2-cyanoethyl) ether) has the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. The molecule comprises two 2-cyanoethyl groups linked by an ether oxygen atom. Detailed spectroscopic data, such as NMR or IR spectra, would provide a more comprehensive structural characterization.
A: Exploring alternatives to 2-cyanoethyl ether depends heavily on the specific application. For its use as a building block in organic synthesis, alternative reagents with similar reactivity but potentially lower toxicity could be considered. In the case of acrylonitrile hydration, optimizing reaction conditions and catalyst selection can minimize 2-cyanoethyl ether formation, favoring acrylamide production. [, ]
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